Cas no 20077-10-5 (9H-Thioxanthen-9-one,2-bromo-)

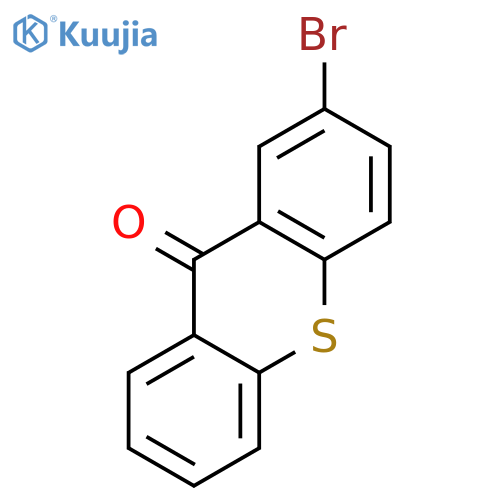

9H-Thioxanthen-9-one,2-bromo- structure

商品名:9H-Thioxanthen-9-one,2-bromo-

9H-Thioxanthen-9-one,2-bromo- 化学的及び物理的性質

名前と識別子

-

- 9H-Thioxanthen-9-one,2-bromo-

- 2-BROMO-10-THIAXANTHENONE

- 2-bromothioxanthen-9-one

- 2-bromo-9H-thioxanthen-9-one

- 2-bromo-thioxanthen-9-one

- 2-bromothioxanthone

- 2-Brom-thioxanthen-9-on

- 2-Brom-thioxanthon

- 9H-Thioxanthen-9-one,2-bromo

- CS-0030223

- InChI=1/C13H7BrOS/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7

- SCHEMBL1615357

- Thioxanthen-9-one, 2-bromo-

- NSC252143

- DTXSID10312323

- AKOS000507810

- NSC-252143

- AS-76491

- 9H-thioxanthen-9-one, 2-bromo-

- NSC 252143

- XOYDXFFMXDJBQU-UHFFFAOYSA-N

- NCGC00342989-01

- B6156

- 20077-10-5

- CCG-24152

- AB01333404-02

- MFCD00093494

- I11307

- DB-260830

-

- MDL: MFCD00093494

- インチ: InChI=1S/C13H7BrOS/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H

- InChIKey: XOYDXFFMXDJBQU-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC2=C(C(=O)C3C(S2)=CC=CC=3)C=1

計算された属性

- せいみつぶんしりょう: 289.94000

- どういたいしつりょう: 289.94

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 0

- 複雑さ: 294

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.7

- トポロジー分子極性表面積: 42.4Ų

じっけんとくせい

- PSA: 45.31000

- LogP: 4.17720

9H-Thioxanthen-9-one,2-bromo- セキュリティ情報

9H-Thioxanthen-9-one,2-bromo- 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

9H-Thioxanthen-9-one,2-bromo- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB460436-1g |

2-Bromo-10-thiaxanthenone, 95%; . |

20077-10-5 | 95% | 1g |

€162.40 | 2025-03-19 | |

| abcr | AB460436-250 mg |

2-Bromo-10-thiaxanthenone, 95%; . |

20077-10-5 | 95% | 250MG |

€99.80 | 2023-07-18 | |

| abcr | AB460436-1 g |

2-Bromo-10-thiaxanthenone, 95%; . |

20077-10-5 | 95% | 1g |

€150.40 | 2023-07-18 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B6156-250MG |

2-Bromo-9H-thioxanthen-9-one |

20077-10-5 | >96.0%(GC) | 250mg |

¥445.00 | 2023-06-14 | |

| abcr | AB460436-5 g |

2-Bromo-10-thiaxanthenone, 95%; . |

20077-10-5 | 95% | 5g |

€345.60 | 2023-07-18 | |

| Aaron | AR002DMW-25g |

9H-Thioxanthen-9-one, 2-bromo- |

20077-10-5 | 97% | 25g |

$827.00 | 2023-12-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTJ507-250mg |

9H-Thioxanthen-9-one, 2-bromo-2-bromo-9H-thioxanthen-9-one |

20077-10-5 | 95% | 250mg |

¥145.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTJ507-1g |

9H-Thioxanthen-9-one, 2-bromo-2-bromo-9H-thioxanthen-9-one |

20077-10-5 | 95% | 1g |

¥402.0 | 2024-04-22 | |

| Aaron | AR002DMW-1g |

9H-Thioxanthen-9-one, 2-bromo- |

20077-10-5 | 97% | 1g |

$54.00 | 2025-02-11 | |

| Ambeed | A429076-100mg |

2-Bromo-9H-thioxanthen-9-one |

20077-10-5 | 95% | 100mg |

$21.0 | 2024-08-03 |

9H-Thioxanthen-9-one,2-bromo- 関連文献

-

Shuai Wang,Haiyang Shu,Xianchao Han,Xiaofu Wu,Hui Tong,Lixiang Wang J. Mater. Chem. C 2021 9 9907

-

C. Jacob,Fátima M. da Piedade,M. Paula Robalo,M. Teresa Duarte CrystEngComm 2011 13 2604

-

Jacques Lalevée,Nicolas Blanchard,Mohamad Ali Tehfe,Cédric Fries,Fabrice Morlet-Savary,Didier Gigmes,Jean Pierre Fouassier Polym. Chem. 2011 2 1077

-

Fabian Geist,Andrej Jackel,Rainer F. Winter Dalton Trans. 2015 44 3974

20077-10-5 (9H-Thioxanthen-9-one,2-bromo-) 関連製品

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:20077-10-5)9H-Thioxanthen-9-one,2-bromo-

清らかである:99%/99%

はかる:5g/25g

価格 ($):189.0/662.0